molecular formula C15H15FN2OS2 B3016120 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896354-17-9

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No.: B3016120
CAS No.: 896354-17-9
M. Wt: 322.42
InChI Key: RCELIDRRAZVZGJ-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a complex organic compound that features a cyclopenta[d]thiazole ring fused with a propanamide moiety The presence of a fluorophenyl thio group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[d]thiazole Ring: This step involves the cyclization of a suitable thioamide with a cyclopentane derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Thio Group: The fluorophenyl thio group can be introduced via a nucleophilic substitution reaction using a fluorophenyl thiol and an appropriate leaving group on the cyclopenta[d]thiazole ring.

    Formation of the Propanamide Moiety: The final step involves the amidation of the intermediate product with a suitable amine to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or the amide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Fluorophenyl thiol, alkyl halides, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives, amines.

    Substitution: Various substituted thio derivatives.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide: Shares a similar core structure but differs in the substituents attached to the thiazole ring.

    2-(2-chloro-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiazol-4-ylidene)propanedinitrile: Another related compound with a different functional group arrangement.

Uniqueness

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is unique due to the presence of the fluorophenyl thio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS2/c16-10-4-6-11(7-5-10)20-9-8-14(19)18-15-17-12-2-1-3-13(12)21-15/h4-7H,1-3,8-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCELIDRRAZVZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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